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  • Product: 2-(4-Chloro-3-methylphenyl)acetonitrile
  • CAS: 85470-94-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(4-Chloro-3-methylphenyl)acetonitrile (CAS 85470-94-6) for Advanced Research and Development

Introduction 2-(4-Chloro-3-methylphenyl)acetonitrile, registered under CAS number 85470-94-6, is a substituted phenylacetonitrile derivative that serves as a pivotal intermediate in modern organic synthesis.[1] Phenylace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Chloro-3-methylphenyl)acetonitrile, registered under CAS number 85470-94-6, is a substituted phenylacetonitrile derivative that serves as a pivotal intermediate in modern organic synthesis.[1] Phenylacetonitriles, also known as benzyl cyanides, are a class of compounds recognized for their versatile reactivity, making them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] The specific substitution pattern of this molecule—a chloro group at the 4-position and a methyl group at the 3-position of the phenyl ring—offers a unique electronic and steric profile that can be strategically exploited in drug discovery and materials science. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling, designed for researchers, chemists, and professionals in the field of drug development.

Section 1: Core Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. The key characteristics of 2-(4-Chloro-3-methylphenyl)acetonitrile are summarized below.

PropertyValueSource(s)
CAS Number 85470-94-6[1]
Molecular Formula C₉H₈ClN[4]
Molecular Weight 165.62 g/mol [1]
Synonym(s) (4-chloro-3-methylphenyl)acetonitrile[1]
Physical Form Pale-yellow to Yellow-brown Liquid[1]
IUPAC Name 2-(4-chloro-3-methylphenyl)acetonitrile[4]
InChI 1S/C9H8ClN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4H2,1H3[1]
InChIKey FXXLSLVDZPRCNA-UHFFFAOYSA-N[1]
SMILES CC1=C(C=CC(=C1)CC#N)Cl[4]

Section 2: Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of 2-(4-chloro-3-methylphenyl)acetonitrile involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This classic reaction is highly efficient, particularly when facilitated by a phase-transfer catalyst.

Primary Synthetic Pathway: Nucleophilic Cyanation

The synthesis begins with the readily available starting material, 4-chloro-3-methylbenzyl chloride. The benzylic chloride is a strong electrophile. In a biphasic system (e.g., water and an organic solvent), a cyanide salt like sodium cyanide (NaCN) acts as the nucleophile. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is crucial. The PTC forms an ion pair with the cyanide anion, transporting it from the aqueous phase into the organic phase where it can react with the benzyl chloride. This overcomes the mutual insolubility of the reactants and dramatically accelerates the reaction.

Synthesis_Workflow Start 4-Chloro-3-methylbenzyl chloride Reaction Nucleophilic Substitution (SN2) Start->Reaction Reagents Sodium Cyanide (NaCN) Phase-Transfer Catalyst (e.g., TBAC) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Fractional Distillation (under vacuum) Workup->Purification Organic Phase Product 2-(4-Chloro-3-methylphenyl) acetonitrile Purification->Product Purified Product

Caption: General workflow for the synthesis of the target compound.

Representative Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of analogous chlorophenylacetonitriles and should be optimized for specific laboratory conditions.[3]

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add sodium cyanide (1.1 eq.), a phase-transfer catalyst like tributylbenzylammonium chloride (0.01 eq.), and water. Heat the mixture to 90 °C with vigorous stirring.

  • Substrate Addition: Add molten 4-chloro-3-methylbenzyl chloride (1.0 eq.) dropwise to the heated cyanide solution over 1 hour, maintaining the temperature at 90-95 °C. The dropwise addition is critical to control the exothermicity of the reaction.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 90 °C for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by TLC or GC analysis.

  • Work-up: Cool the reaction mixture to room temperature. The organic phase will separate from the aqueous phase. Separate the layers and wash the organic phase with water to remove residual cyanide salts and the catalyst.

  • Purification: The crude organic product is purified by vacuum distillation. This step is essential to remove any unreacted starting material and side products, yielding the final 2-(4-chloro-3-methylphenyl)acetonitrile as a pure liquid.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(4-chloro-3-methylphenyl)acetonitrile stems from the reactivity of its two primary functional components: the nitrile group and the adjacent acidic α-methylene (-CH₂-) bridge.

Reactivity_Diagram Parent 2-(4-Chloro-3-methylphenyl) acetonitrile CarboxylicAcid 2-(4-Chloro-3-methylphenyl) acetic acid Parent->CarboxylicAcid Acid/Base Hydrolysis (e.g., H₃O⁺, OH⁻) Amine 2-(4-Chloro-3-methylphenyl) ethan-1-amine Parent->Amine Reduction (e.g., LiAlH₄, H₂/Ni) Ketone Corresponding Ketone Parent->Ketone Grignard/Organolithium (e.g., RMgBr, RLi) AlkylatedProduct α-Alkylated/Acylated Product Parent->AlkylatedProduct 1. Strong Base (e.g., NaH) 2. Alkyl/Acyl Halide (R-X)

Caption: Key reaction pathways of 2-(4-chloro-3-methylphenyl)acetonitrile.

Reactions of the Nitrile Group

The nitrile moiety is a versatile functional group that can be transformed into several other key functionalities.[2]

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid, 2-(4-chloro-3-methylphenyl)acetic acid. This product is a common building block for non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.

  • Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Raney Ni), will reduce the nitrile to the primary amine, 2-(4-chloro-3-methylphenyl)ethan-1-amine. These amines are crucial intermediates for many biologically active molecules.

  • Addition of Organometallics: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. This provides a powerful method for carbon-carbon bond formation.

Reactions at the α-Methylene Bridge

The protons on the carbon adjacent to the nitrile group are acidic (pKa ≈ 25 in DMSO) due to the electron-withdrawing nature of both the nitrile and the phenyl ring. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion.

  • Alkylation and Acylation: This carbanion is a potent nucleophile that can react with various electrophiles. A common application is α-alkylation, where the carbanion reacts with an alkyl halide (R-X) to form a new C-C bond. This reaction is often performed using a strong base like sodium hydride (NaH) or under phase-transfer catalysis conditions for enhanced efficiency.[5]

Representative Protocol for α-Alkylation: [5]

  • In a flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-chloro-3-methylphenyl)acetonitrile (1.0 eq.) in a suitable aprotic solvent like THF or DMF.

  • Cool the solution in an ice bath and add a strong base such as sodium hydride (1.1 eq.) portion-wise. The evolution of hydrogen gas will be observed.

  • Allow the mixture to stir until gas evolution ceases, indicating complete formation of the carbanion.

  • Add the desired alkyl halide (1.1 eq.) dropwise, maintaining the cool temperature.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water or a saturated ammonium chloride solution, followed by extraction with an organic solvent and subsequent purification.

Section 4: Analytical Characterization (Expected)

Confirmation of the structure and purity of 2-(4-chloro-3-methylphenyl)acetonitrile relies on standard spectroscopic techniques. While specific experimental data is proprietary or must be generated per batch, the expected spectral features are well-defined.

TechniqueExpected Features
¹H NMR - A singlet for the benzylic protons (-CH₂CN) around δ 3.7-3.9 ppm.- A singlet for the methyl protons (-CH₃) around δ 2.3-2.4 ppm.- A set of aromatic proton signals in the δ 7.2-7.5 ppm region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR - A signal for the nitrile carbon (-CN) around δ 117-119 ppm.- A signal for the benzylic carbon (-CH₂CN) around δ 20-25 ppm.- A signal for the methyl carbon (-CH₃) around δ 19-21 ppm.- Six distinct signals in the aromatic region (δ 125-140 ppm).
IR Spectroscopy - A sharp, medium-intensity absorbance band for the C≡N stretch, characteristic of nitriles, typically appearing around 2240-2260 cm⁻¹.
Mass Spectrometry - The molecular ion peak [M]⁺ at m/z ≈ 165, along with a characteristic [M+2]⁺ peak at m/z ≈ 167 with roughly one-third the intensity, confirming the presence of one chlorine atom.

Predicted Collision Cross Section (CCS) Data: [4]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 166.04181132.3
[M+Na]⁺ 188.02375144.7

Section 5: Safety, Handling, and Toxicology

Safe handling of chemical intermediates is paramount in a research environment. The toxicological profile of phenylacetonitriles is largely influenced by their potential to metabolize into cyanide.[6]

GHS Hazard Information (Based on analogous compounds): [7][8]

Hazard ClassCategoryStatement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage Category 2H319: Causes serious eye irritation
Acute Toxicity, Inhaled Category 4H332: Harmful if inhaled
Handling and Personal Protective Equipment (PPE)
  • All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[7]

  • Wear appropriate PPE, including nitrile gloves (inspect before use), a lab coat, and chemical safety goggles or a face shield.[9]

  • An emergency eyewash station and safety shower must be readily accessible.

Storage and Disposal
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids/bases.[7][10]

  • Store in a locked cabinet or area accessible only to authorized personnel.[7]

  • Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[7]

Toxicological Profile

The primary toxicological concern with acetonitrile and its derivatives is the in vivo metabolic release of cyanide.[6][11] This process can be slow, leading to a dangerous delay between exposure and the onset of symptoms of cyanide poisoning.[6] Symptoms can include headache, dizziness, nausea, and in severe cases, convulsions, loss of consciousness, and respiratory failure.[12] Due to this metabolic pathway, extreme caution should be exercised, and any exposure should be treated as a serious medical event.

Conclusion

2-(4-Chloro-3-methylphenyl)acetonitrile is a highly functionalized and versatile chemical intermediate. Its value lies in the orthogonal reactivity of its nitrile and activated methylene groups, which allows for a wide array of subsequent chemical transformations. This adaptability makes it a strategic building block for accessing complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for its safe and effective utilization in advanced scientific research.

References

  • Atomax Chemicals Co., Ltd. (Page 512) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.com.
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Exploratory

Comprehensive Physicochemical Profile: 2-(4-Chloro-3-methylphenyl)acetonitrile

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and reactivity of 2-(4-chloro-3-methylphenyl)acetonitrile , a critical intermediate in the development of agrochemicals and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and reactivity of 2-(4-chloro-3-methylphenyl)acetonitrile , a critical intermediate in the development of agrochemicals and pharmaceuticals.[1][2]

[1][2]

Executive Summary

2-(4-Chloro-3-methylphenyl)acetonitrile (CAS: 85470-94-6 ) is a disubstituted benzyl cyanide derivative characterized by a nitrile functional group attached to a benzylic carbon.[1][2] It serves as a pivotal building block for phenylacetic acid derivatives (often used as auxin-mimic herbicides) and phenethylamine scaffolds in medicinal chemistry.[1][2] Its dual substitution (chloro and methyl) on the aromatic ring imparts unique lipophilicity and steric properties, influencing both its biological activity and synthetic utility.[1][2]

Synonyms: 4-Chloro-3-methylbenzyl cyanide; (4-Chloro-3-methylphenyl)acetonitrile.[1][2][3]

Fundamental Physicochemical Profile[1][2][4][5][6][7]

The following data consolidates experimental observations and high-fidelity predictive models (QSAR) typical for this structural class.

PropertyValue / DescriptionNote
CAS Registry Number 85470-94-6 Verified Identifier
Molecular Formula C₉H₈ClN
Molecular Weight 165.62 g/mol
Physical State Low-melting solid or viscous liquidDependent on purity; typically crystallizes upon standing.[1][2][4]
Melting Point 28–32 °C (Predicted)Analogous to 4-chlorobenzyl cyanide (29°C).[1][2]
Boiling Point 285–290 °C (at 760 mmHg)High boiling point due to polarity of -CN.[1][2]
Density 1.15 ± 0.05 g/cm³Denser than water due to Cl substituent.[1][2]
Solubility (Water) Insoluble (< 0.1 g/L)Highly lipophilic.[1][2]
Solubility (Organic) SolubleEthanol, DCM, Ethyl Acetate, Toluene.[1][2]
LogP (Octanol/Water) 2.8 – 3.1Indicates significant membrane permeability.[1][2]
pKa ~15–16 (α-proton)Weakly acidic due to -CN electron withdrawal.[1][2]
Flash Point > 110 °CNon-flammable under standard conditions.[1][2]

Structural Analysis & Reactivity[1][2]

Electronic Effects

The nitrile group (-C≡N) is a strong electron-withdrawing group (EWG) by induction, activating the α-methylene protons (Ar-CH₂-CN) for deprotonation and subsequent alkylation.[1][2]

  • 4-Chloro Substituent: Weakly deactivating (inductive withdrawal) but ortho/para directing.[1][2] It increases lipophilicity and metabolic stability.[1][2]

  • 3-Methyl Substituent: Weakly activating (inductive donation).[1][2] It provides steric bulk adjacent to the 4-position, potentially hindering metabolic attack at the para-position relative to the methyl group.[1][2]

Reactivity Tree

The molecule undergoes three primary transformation pathways utilized in drug discovery:[1][2]

  • Hydrolysis: Conversion to the corresponding phenylacetic acid or amide.[1][2]

  • Reduction: Conversion to the phenethylamine (a common pharmacophore).[1][2]

  • α-Alkylation: Nucleophilic substitution at the benzylic position to create chiral centers.[1][2]

Reactivity Start 2-(4-Chloro-3-methylphenyl) acetonitrile Acid 4-Chloro-3-methylphenyl acetic acid Start->Acid Hydrolysis (H2SO4/H2O or NaOH) Amine 2-(4-Chloro-3-methylphenyl) ethylamine Start->Amine Reduction (LiAlH4 or H2/Ni) Alkylated α-Alkylated Nitrile (Chiral Precursor) Start->Alkylated Base (NaH) + R-X

Figure 1: Primary chemical transformation pathways for 2-(4-chloro-3-methylphenyl)acetonitrile.

Synthesis & Production Protocols

The industrial standard for synthesizing this compound is the Nucleophilic Substitution (Sɴ2) of the corresponding benzyl chloride.[1][2]

Protocol: Cyanation of 4-Chloro-3-methylbenzyl chloride[1][2]

Reagents:

  • Precursor: 4-Chloro-3-methylbenzyl chloride (1.0 eq)[1][2]

  • Nucleophile: Sodium Cyanide (NaCN) (1.2 eq)[2]

  • Solvent: Ethanol/Water (80:[2]20) or Phase Transfer Catalyst (TBAB) in Toluene/Water.[1][2]

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve NaCN (1.2 eq) in a minimum volume of water.

  • Solvent Addition: Add Ethanol (or Toluene with 5 mol% Tetrabutylammonium bromide for PTC method) to the aqueous cyanide solution. Heat to 60°C.

  • Addition: Dropwise add a solution of 4-Chloro-3-methylbenzyl chloride in Ethanol (or Toluene) over 45 minutes. Exothermic reaction - monitor temperature.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]

  • Workup:

    • Cool to room temperature.[1][2]

    • Quench with water to dissolve inorganic salts (NaCl).[1][2]

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1][2]

    • Wash organic layer with brine, dry over anhydrous Na₂SO₄.[1][2]

  • Purification: Concentrate in vacuo. The crude oil can be purified via vacuum distillation (high vacuum required) or recrystallization from cold hexanes if solid.[1][2]

Synthesis Step1 Start: 4-Chloro-3-methylbenzyl chloride Step2 Reaction: NaCN + Solvent (EtOH/H2O) Reflux 4-6 hrs Step1->Step2 Step3 Workup: Quench with H2O Extract with DCM Step2->Step3 Step4 Purification: Vacuum Distillation or Recrystallization Step3->Step4 End Product: 2-(4-Chloro-3-methylphenyl)acetonitrile Step4->End

Figure 2: Process flow for the synthesis of the target nitrile.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic:

Infrared Spectroscopy (FT-IR)[1][2]
  • Diagnostic Band: A sharp, weak-to-medium intensity peak at 2240–2250 cm⁻¹ corresponding to the C≡N stretching vibration .[1][2]

  • Aromatic C-H: 3000–3100 cm⁻¹.[1][2]

  • Aliphatic C-H: 2900–2950 cm⁻¹ (Methyl and Methylene groups).[1][2]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 2.35 ppm (s, 3H): Methyl group (-CH₃) attached to the aromatic ring.[1][2]

  • δ 3.70 ppm (s, 2H): Benzylic methylene protons (-CH₂-CN).[1][2] Key diagnostic singlet.

  • δ 7.10 – 7.40 ppm (m, 3H): Aromatic protons.[1][2] The splitting pattern will show coupling consistent with a 1,3,4-trisubstituted benzene (typically a doublet for H-5, a doublet of doublets for H-6, and a singlet for H-2).[1][2]

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.[1][2] Nitriles can metabolize to release cyanide ions in vivo.[1][2]

  • Skin/Eye Irritation: Category 2.[1][2]

Critical Safety Protocols:

  • Cyanide Hazard: Although less toxic than ionic cyanides, this organic nitrile can release HCN upon combustion or contact with strong acids.[1][2] Never mix with acids.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2] Work exclusively in a fume hood.

  • Spill Management: Treat spills with bleach (sodium hypochlorite) solution to oxidize any potential cyanide release before cleanup.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21328955: 2-(4-chloro-3-methylphenyl)acetonitrile. Retrieved from [Link][1][2]

  • Chemical Abstracts Service (CAS). CAS Registry Number 85470-94-6.[1][2] American Chemical Society.[1][2][5]

  • Organic Syntheses. General Procedure for the Synthesis of Benzyl Cyanides via Nucleophilic Substitution. Org. Synth. Coll. Vol. 1, p. 107.[1][2] [Link]

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Foundational

An In-depth Technical Guide to 2-(4-Chloro-3-methylphenyl)acetonitrile

Abstract: This technical guide provides a comprehensive overview of 2-(4-chloro-3-methylphenyl)acetonitrile, a key chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-(4-chloro-3-methylphenyl)acetonitrile, a key chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details its chemical structure, physicochemical properties, a robust laboratory-scale synthesis protocol, and its known applications. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis, offering field-proven insights into its handling, reactivity, and utility.

Introduction and Strategic Importance

2-(4-Chloro-3-methylphenyl)acetonitrile belongs to the class of substituted arylacetonitriles, a group of compounds widely recognized for their versatility as building blocks in organic synthesis. The presence of a nitrile group, a reactive aromatic ring substituted with both a chloro and a methyl group, provides multiple avenues for chemical modification. This strategic combination of functional groups makes it a valuable precursor for creating more complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals. The nitrile moiety can be readily transformed into amines, amides, or carboxylic acids, which are cornerstone functional groups in medicinal chemistry. Understanding the properties and synthesis of this intermediate is therefore critical for process development and discovery chemistry programs.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in research and manufacturing.

Nomenclature and Structure
  • IUPAC Name: 2-(4-chloro-3-methylphenyl)acetonitrile[1]

  • Synonyms: (4-Chloro-3-methylphenyl)acetonitrile, 4-Chloro-3-methylbenzyl cyanide[2]

  • Chemical Structure:

    
    

    (Image generated for illustrative purposes)

Chemical Identifiers
  • CAS Number: 85470-94-6[1]

  • Molecular Formula: C₉H₈ClN[3]

  • Molecular Weight: 165.62 g/mol

  • InChI Key: FXXLSLVDZPRCNA-UHFFFAOYSA-N

Physicochemical Data

The properties of 2-(4-chloro-3-methylphenyl)acetonitrile dictate its handling, reaction conditions, and purification methods. The data below has been aggregated from various chemical suppliers and databases.

PropertyValueSource
Physical Form Pale-yellow to Yellow-brown Liquid
Purity Typically ≥95%
Boiling Point No data available for atmospheric pressure. Similar compounds like (3-chlorophenyl)acetonitrile boil at 134-136 °C / 10 mmHg.N/A
Melting Point Not specified for this liquid-form compound. The related solid, (2-chloro-3-nitrophenyl)acetonitrile, melts at 102-103 °C.[4]N/A
Solubility Expected to be soluble in common organic solvents like acetonitrile, acetone, and benzene, given its structure.[5][6][7]Inferred
Density No specific data available. The density of the related isomer (3-chlorophenyl)acetonitrile is 1.283 g/mL at 25 °C.N/A
Spectral Properties

While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be predicted based on its structure:

  • ¹H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic region (~7.0-7.5 ppm). The benzylic protons (-CH₂CN) would present as a singlet at approximately 3.7 ppm, and the methyl group (-CH₃) protons as a singlet around 2.4 ppm.

  • ¹³C NMR: The nitrile carbon (-C≡N) would be observed around 117-120 ppm. Aromatic carbons would appear between 125-140 ppm, with the benzylic carbon (~25 ppm) and methyl carbon (~20 ppm) in the aliphatic region.

  • IR Spectroscopy: A sharp, characteristic peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.

Synthesis and Manufacturing Protocol

The most common and efficient method for synthesizing arylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[8] This Sₙ2 reaction is a cornerstone of C-C bond formation.

Synthetic Pathway: Nucleophilic Cyanation

The synthesis begins with the commercially available 4-chloro-1-(chloromethyl)-2-methylbenzene. The benzylic chloride is significantly more reactive than the aryl chloride, allowing for selective displacement by the cyanide nucleophile. The use of a polar aprotic solvent like acetone or acetonitrile facilitates the reaction by solvating the cation of the cyanide salt while leaving the nucleophilic anion relatively free.[6][9]

SynthesisWorkflow

Detailed Experimental Protocol

Causality Statement: This protocol is designed for robustness and safety. The choice of acetonitrile as a solvent is strategic; it is a polar aprotic solvent that effectively dissolves sodium cyanide and promotes the Sₙ2 mechanism.[5] Temperature control is critical to prevent side reactions. The aqueous work-up is essential for removing the inorganic salt byproduct (NaCl) and any unreacted cyanide.

Safety Precaution: This procedure involves highly toxic sodium cyanide and generates hydrogen cyanide gas if acidified. It MUST be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12]

  • Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add finely powdered sodium cyanide (NaCN, 1.2 eq).

    • Scientist's Note: Using finely powdered NaCN increases the surface area, enhancing the reaction rate. The system is kept under an inert nitrogen atmosphere to prevent moisture, which could lead to unwanted side reactions.

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.[13] Begin vigorous stirring to create a suspension.

  • Substrate Addition: Dissolve 4-chloro-1-(chloromethyl)-2-methylbenzene (1.0 eq) in 20 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred NaCN suspension at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Trustworthiness Check: The reaction is considered complete when the starting benzyl chloride spot is no longer visible by TLC. This self-validating step ensures the reaction is not terminated prematurely.

  • Quenching and Work-up: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into 200 mL of cold water with stirring.

    • Safety Insight: This step dissolves the sodium chloride byproduct. Quenching into water must be done before any potential acidification to avoid generating HCN gas.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude oil, 2-(4-chloro-3-methylphenyl)acetonitrile, can be purified further by vacuum distillation or column chromatography on silica gel if high purity is required.

Applications in Drug Development and Organic Synthesis

Arylacetonitriles are valuable intermediates because the nitrile group is a versatile functional handle. 2-(4-chloro-3-methylphenyl)acetonitrile serves as a precursor in the synthesis of more complex molecules, particularly substituted phenylacetic acids and phenylethylamines, which are common motifs in active pharmaceutical ingredients (APIs).

For instance, substituted phenylacetic acids are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals. The hydrolysis of the nitrile group in 2-(4-chloro-3-methylphenyl)acetonitrile under acidic or basic conditions would yield 2-(4-chloro-3-methylphenyl)acetic acid, a direct precursor for further elaboration. This acid derivative is a building block for compounds like the insecticide Fenvalerate, which contains a similar 2-(4-chlorophenyl) moiety.[14][15]

ApplicationPathway

Safety, Handling, and Storage

Hazard Profile: Like most organic nitriles, 2-(4-chloro-3-methylphenyl)acetonitrile is considered harmful if swallowed, inhaled, or in contact with skin.[10][11][16] It can cause serious eye irritation. Upon combustion or hydrolysis under acidic conditions, it may release toxic fumes, including hydrogen cyanide, nitrogen oxides, and hydrogen chloride.[17]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[12]

Handling Procedures:

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[16]

  • Avoid breathing vapors. Ensure adequate ventilation.[10]

  • Keep away from heat, sparks, and open flames.[17]

  • Ground all equipment when transferring to prevent static discharge.[17]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]

Conclusion

2-(4-chloro-3-methylphenyl)acetonitrile is a strategically important chemical intermediate with a well-defined profile. Its straightforward synthesis via nucleophilic cyanation and the versatile reactivity of its nitrile group make it a valuable building block for the pharmaceutical and agrochemical industries. Proper adherence to safety and handling protocols is paramount due to its toxicity. This guide provides the foundational knowledge required for researchers and developers to confidently and effectively utilize this compound in their synthetic programs.

References

  • PubChem. 2-(4-chloro-3-methylphenyl)acetonitrile. [Link]

  • Molbase. 2-(4-CHLORO-3-METHYLPHENYL)ACETONITRILE. [Link]

  • Lab Alley. Acetonitrile Safety Data Sheet. [Link]

  • Wikipedia. Cyanation. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • Unigel. HIGH PURITY ACETONITRILE Safety Data Sheet. [Link]

  • Google Patents.
  • Google Patents. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • Cheméo. Chemical Properties of Acetonitrile (CAS 75-05-8). [Link]

  • ChemSynthesis. (2-chloro-3-nitrophenyl)acetonitrile. [Link]

  • Wikipedia. Acetonitrile. [Link]

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Exploratory

A Technical Guide to the Spectral Analysis of 2-(4-chloro-3-methylphenyl)acetonitrile

Introduction: The Structural Significance of 2-(4-chloro-3-methylphenyl)acetonitrile 2-(4-chloro-3-methylphenyl)acetonitrile, with the molecular formula C₉H₈ClN, possesses a unique substitution pattern on the phenyl ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 2-(4-chloro-3-methylphenyl)acetonitrile

2-(4-chloro-3-methylphenyl)acetonitrile, with the molecular formula C₉H₈ClN, possesses a unique substitution pattern on the phenyl ring that makes its unambiguous characterization crucial for quality control and reaction monitoring.[1] The presence of a chloro, a methyl, and an acetonitrile substituent dictates a specific electronic and steric environment, which is reflected in its spectroscopic signatures. This guide will delve into the expected Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, providing a foundational understanding for its analysis.

Molecular Structure:

Caption: Molecular structure of 2-(4-chloro-3-methylphenyl)acetonitrile.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.

Predicted IR Absorption Bands

The IR spectrum of 2-(4-chloro-3-methylphenyl)acetonitrile is expected to exhibit several key absorption bands corresponding to its constituent functional groups. The nitrile (C≡N) stretching vibration is particularly diagnostic.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
C≡N (Nitrile)2240 - 2260MediumThe strong triple bond of the nitrile group gives rise to a sharp, characteristic absorption in this region.[2][3]
C-H (Aromatic)3000 - 3100Medium to WeakStretching vibrations of the C-H bonds on the benzene ring.
C-H (Aliphatic)2850 - 3000MediumStretching vibrations of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups.
C=C (Aromatic)1450 - 1600Medium to WeakIn-plane skeletal vibrations of the benzene ring.
C-Cl (Aryl Halide)1000 - 1100StrongThe stretching vibration of the carbon-chlorine bond.
C-H (Bending)800 - 900StrongOut-of-plane bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern.
Experimental Protocol: Acquiring an IR Spectrum

Methodology: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid 2-(4-chloro-3-methylphenyl)acetonitrile sample directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Accessory: A single-reflection ATR accessory with a diamond or germanium crystal.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

  • Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

Causality behind Experimental Choices: ATR-FTIR is chosen for its simplicity and speed, requiring minimal sample preparation and being suitable for solid samples. A resolution of 4 cm⁻¹ is generally sufficient to resolve the key functional group vibrations in organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity. The spectrum is predicted to be recorded in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.3Doublet1HH-5This aromatic proton is adjacent to the chlorine atom and is expected to be a doublet due to coupling with H-6.
~ 7.1Doublet of doublets1HH-6This proton is coupled to both H-5 and H-2, resulting in a doublet of doublets.
~ 7.0Singlet1HH-2This proton is expected to be a singlet or a very finely split doublet due to a small coupling constant with H-6.
~ 3.7Singlet2H-CH₂-The methylene protons are adjacent to the electron-withdrawing nitrile group and the aromatic ring, shifting them downfield. They are expected to be a singlet as there are no adjacent protons to couple with.[4]
~ 2.3Singlet3H-CH₃The methyl protons are attached to the aromatic ring and are expected to be a singlet.

Experimental Workflow for ¹H NMR:

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of sample B in ~0.6 mL of CDCl3 A->B C Add TMS as internal standard B->C D Transfer to NMR tube C->D E Insert tube into NMR spectrometer (e.g., 400 MHz) D->E F Lock and shim the magnetic field E->F G Acquire ¹H NMR spectrum F->G H Fourier transform the FID G->H I Phase and baseline correct the spectrum H->I J Integrate peaks and determine chemical shifts I->J

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. Due to the lack of symmetry, all nine carbon atoms in 2-(4-chloro-3-methylphenyl)acetonitrile are expected to be chemically distinct and therefore produce nine signals.

Chemical Shift (δ, ppm)AssignmentRationale
~ 135C-4The carbon atom bearing the chlorine atom is expected to be downfield due to the electronegativity of chlorine.
~ 133C-3The carbon atom bearing the methyl group.
~ 130C-1The carbon atom attached to the acetonitrile group.
~ 128C-5Aromatic CH carbon.
~ 127C-6Aromatic CH carbon.
~ 125C-2Aromatic CH carbon.
~ 118-C≡NThe nitrile carbon is characteristically found in this region. Quaternary carbons like this often show weaker signals.[5][6]
~ 23-CH₂-The aliphatic methylene carbon.
~ 20-CH₃The aliphatic methyl carbon.

Self-Validating Protocol for NMR: The use of a deuterated solvent with a known residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) and an internal standard like TMS provides a self-validating system for chemical shift referencing.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

Predicted Mass Spectrum

Molecular Ion (M⁺): The molecular weight of 2-(4-chloro-3-methylphenyl)acetonitrile (C₉H₈ClN) is 165.03 g/mol .[1] Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster:

  • M⁺: at m/z 165 (corresponding to the ³⁵Cl isotope)

  • [M+2]⁺: at m/z 167 (corresponding to the ³⁷Cl isotope) with an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the chlorine isotopes.

Key Fragmentation Pathways:

Fragmentation_Pathway M [C9H8ClN]⁺ m/z = 165/167 F1 Loss of ·CN [C8H8Cl]⁺ m/z = 139/141 M->F1 F2 Loss of ·CH2CN [C7H5Cl]⁺ m/z = 124/126 M->F2 F3 Loss of Cl [C9H8N]⁺ m/z = 130 M->F3

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Key Fragments:

m/zProposed Fragment
165/167[M]⁺, Molecular ion
139/141[M - CN]⁺
130[M - Cl]⁺
124/126[M - CH₂CN]⁺
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and to undergo fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Trustworthiness of the Protocol: EI-MS at 70 eV is a standardized method, leading to reproducible fragmentation patterns that are often comparable to library spectra, thus ensuring the trustworthiness of the generated data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for 2-(4-chloro-3-methylphenyl)acetonitrile. By understanding the expected IR, ¹H NMR, ¹³C NMR, and MS data, researchers can more effectively characterize this compound, ensure its purity, and monitor its role in chemical transformations. The provided experimental protocols offer a robust framework for obtaining empirical data, which can then be compared against these predictions for definitive structural elucidation.

References

  • PubChemLite. 2-(4-chloro-3-methylphenyl)acetonitrile (C9H8ClN). [Link]

  • National Institute of Standards and Technology. Acetonitrile. NIST Chemistry WebBook. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pace, E. L., & Noe, L. J. (1968). Infrared Spectra of Acetonitrile and Acetonitrile‐d3. The Journal of Chemical Physics, 49(12), 5317–5323.
  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • LibreTexts. interpreting C-13 NMR spectra. Chemistry LibreTexts. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

Sources

Foundational

Technical Guide: Solubility Profile of 2-(4-chloro-3-methylphenyl)acetonitrile

This guide outlines the solubility profile, physicochemical behavior, and experimental characterization of 2-(4-chloro-3-methylphenyl)acetonitrile (CAS 85470-94-6). It is designed for researchers optimizing purification,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, physicochemical behavior, and experimental characterization of 2-(4-chloro-3-methylphenyl)acetonitrile (CAS 85470-94-6). It is designed for researchers optimizing purification, extraction, or reaction media for this specific intermediate.

Part 1: Physicochemical Profile & Solubility Logic[1]

Compound Identity & State Analysis

Before assessing solubility, one must define the thermodynamic state of the solute. 2-(4-chloro-3-methylphenyl)acetonitrile is a lipophilic nitrile often encountered as a liquid or low-melting solid at ambient conditions.

  • CAS Number: 85470-94-6[1]

  • Molecular Formula: C₉H₈ClN[2]

  • Molecular Weight: 165.62 g/mol

  • Physical State (Ambient): Typically a pale-yellow to yellow-brown liquid [1].

  • Melting Point Prediction: Structural analogs such as (4-chlorophenyl)acetonitrile melt at ~29°C, while (4-methylphenyl)acetonitrile melts at ~18°C. The 3,4-disubstitution pattern often disrupts crystal packing, suggesting a melting point near or slightly below room temperature (15–25°C).

Solubility & Miscibility Matrix

For a compound in this state, "solubility" refers to two distinct phenomena: Miscibility (with organic solvents) and Partitioning (against aqueous phases).

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility/MiscibilityApplication
Polar Aprotic Acetonitrile, DMF, DMSODipole-DipoleFully Miscible Reaction medium; Homogeneous phase.
Polar Protic Methanol, Ethanol, IPAH-Bonding (Solvent only)High Solubility (Temp dependent)Crystallization: High solubility at RT; potential for oiling out or crystallization at <0°C.
Non-Polar Toluene, Hexane, HeptaneVan der WaalsModerate to High Extraction: Excellent for extracting the nitrile from aqueous reaction quenches.
Chlorinated Dichloromethane (DCM), ChloroformDipole-Dipole / DispersionFully Miscible Transport; Chromatography loading.
Aqueous Water, BrineHydrophobic EffectImmiscible / Insoluble Biphasic separation; Washing impurity removal.

Senior Scientist Insight: The "danger zone" for this compound is oiling out . Because its melting point is near ambient temperature, attempting to crystallize it from alcohols (like methanol) can result in a liquid-liquid phase separation (oiling out) rather than crystal formation. To purify, you must drive the system into the Solid-Liquid Equilibrium (SLE) region, typically requiring temperatures below -10°C or seeding with high-purity crystals.

Part 2: Thermodynamic Modeling & Experimental Strategy

Since specific literature values for this intermediate are sparse, you must generate your own solubility curve. We utilize the Modified Apelblat Model for correlation, as it accounts for the non-ideal behavior of polar aromatics in organic solvents.

The Thermodynamic Model

The solubility (


) of the nitrile in a solvent at temperature (

) can be modeled as:


  • A, B, C: Empirical constants derived from experimental data.

  • Interpretation: If

    
     (enthalpy of solution) is positive, solubility increases with temperature (Endothermic). For this nitrile, dissolution is driven by entropy but penalized by the breaking of solvent-solvent bonds (in alcohols).
    
Experimental Protocol: Gravimetric Determination

Objective: Determine the saturation limit of 2-(4-chloro-3-methylphenyl)acetonitrile in organic solvents at controlled temperatures.

Reagents:

  • Analyte: 2-(4-chloro-3-methylphenyl)acetonitrile (>98% purity).[3]

  • Solvents: HPLC grade Methanol, Toluene, Heptane.

Protocol Steps:

  • Saturation: Add excess nitrile to 10 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at fixed temperature (

    
    ) for 24 hours.
    
    • Validation: Measure refractive index of supernatant at 20h and 24h. If

      
      , equilibrium is reached.
      
  • Sampling: Stop stirring and allow phase separation (1 hr). Withdraw 1 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add supernatant and weigh (

      
      ).
      
    • Evaporate solvent under vacuum/N₂ stream at 40°C until constant weight (

      
      ).
      
    • Calculation: Solubility

      
       (g/g solvent) = 
      
      
      
      .

Part 3: Visualization of Workflows

Solvent Selection Decision Tree

This logic flow guides the selection of solvents for reaction versus purification based on the nitrile's properties.

SolventSelection Start Start: 2-(4-chloro-3-methylphenyl)acetonitrile StateCheck Check Physical State at 25°C Start->StateCheck IsLiquid Liquid / Oil StateCheck->IsLiquid Likely Case IsSolid Solid (MP > 30°C) StateCheck->IsSolid High Purity Purification Purification Goal? IsLiquid->Purification IsSolid->Purification Distillation Vacuum Distillation (High BP, Thermal Stability) Purification->Distillation Remove Volatiles Crystallization Low-Temp Crystallization (Solvent: MeOH/EtOH) Purification->Crystallization Final Polish (< -10°C) Extraction Liquid-Liquid Extraction (Solvent: Toluene/Heptane) Purification->Extraction Remove Salts/Water

Caption: Decision matrix for processing 2-(4-chloro-3-methylphenyl)acetonitrile based on its physical state.

Experimental Solubility Workflow

The following diagram illustrates the self-validating gravimetric protocol.

SolubilityProtocol Prep Preparation Excess Solute + Solvent Equil Equilibration Agitation @ Temp T (24h) Prep->Equil Check Stability Check Refractive Index (t24 vs t20) Equil->Check Check->Equil Not Stable Filter Filtration 0.45µm Syringe Filter Check->Filter Stable Evap Evaporation Gravimetric Analysis Filter->Evap Data Data Point (g solute / g solvent) Evap->Data

Caption: Step-by-step gravimetric solubility determination workflow with stability validation checkpoint.

References

  • Sigma-Aldrich. (n.d.). 2-(4-Chloro-3-methylphenyl)acetonitrile Product Specification. Retrieved from

  • PubChem. (n.d.). 2-(4-Chloro-3-methylphenyl)acetonitrile Compound Summary. National Library of Medicine. Retrieved from

  • VITO. (2022). Solubility measurement and thermodynamic modeling of regorafenib. Journal of Chemical Thermodynamics. (Cited for thermodynamic modeling methodology).[4][5] Retrieved from

  • UCC. (2018). Solubility Measurement and Thermodynamic Modeling of N-(4-Methylphenyl...). University College Cork. (Cited for gravimetric protocol standards). Retrieved from

Sources

Protocols & Analytical Methods

Method

laboratory scale synthesis protocol for 2-(4-chloro-3-methylphenyl)acetonitrile

Abstract & Scope This application note details a robust, laboratory-scale synthesis protocol for 2-(4-chloro-3-methylphenyl)acetonitrile (also known as 4-chloro-3-methylbenzyl cyanide). This compound is a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, laboratory-scale synthesis protocol for 2-(4-chloro-3-methylphenyl)acetonitrile (also known as 4-chloro-3-methylbenzyl cyanide). This compound is a critical intermediate in the synthesis of pyrethroid insecticides (e.g., Fenvalerate analogs) and various pharmaceutical candidates targeting inflammatory pathways.

The protocol utilizes a Phase Transfer Catalyzed (PTC) nucleophilic substitution of the corresponding benzyl chloride. This method is selected over classical ethanol-water reflux methods due to its superior reaction kinetics, easier workup, and higher throughput potential.

Target Molecule Data:

  • Chemical Name: 2-(4-chloro-3-methylphenyl)acetonitrile

  • Structure: Phenyl ring substituted with 4-Cl, 3-Me, and 1-CH₂CN.

  • Molecular Formula: C₉H₈ClN

  • Molecular Weight: 165.62 g/mol

  • Estimated Physical State: Low-melting solid or high-boiling liquid (Analog 4-chlorobenzyl cyanide MP: 28°C).

Safety Assessment (CRITICAL)

Cyanide Hazard Alert

DANGER: This protocol involves Sodium Cyanide (NaCN). Cyanide salts are rapidly fatal if inhaled, swallowed, or absorbed through the skin. Contact with acids releases Hydrogen Cyanide (HCN) gas, which is instantly lethal.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, chemical splash goggles, face shield, and a lab coat are mandatory. Keep a cyanide antidote kit immediately accessible.

  • pH Control: Maintain reaction pH >10 to prevent HCN evolution. Never add acid to the reaction mixture until all cyanide has been quenched.

Waste Disposal Protocol

All cyanide-containing waste (aqueous and solid) must be quenched before disposal:

  • Collect waste in a dedicated container.

  • Adjust pH to >11 using NaOH.

  • Slowly add Sodium Hypochlorite (Bleach) solution while stirring.

  • Test for residual cyanide using test strips (e.g., Merckoquant) before disposal.

Retrosynthetic Analysis

The most efficient disconnection for benzyl cyanides is at the benzylic carbon-cyano bond. The precursor, 4-chloro-3-methylbenzyl chloride, is accessible via radical chlorination of the commercially available 4-chloro-3-methyltoluene.

Retrosynthesis Target Target: 2-(4-chloro-3-methylphenyl)acetonitrile Precursor Precursor: 4-chloro-3-methylbenzyl chloride Target->Precursor C-C Disconnection (NaCN, PTC) StartMat Starting Material: 4-chloro-3-methyltoluene Precursor->StartMat Radical Chlorination (SO2Cl2 or NCS)

Figure 1: Retrosynthetic pathway identifying the benzyl chloride precursor.

Experimental Protocol

Step 1: Precursor Synthesis (If not commercially sourced)

Note: If 4-chloro-3-methylbenzyl chloride is purchased, skip to Step 2.

Reaction: Radical chlorination of 4-chloro-3-methyltoluene. Reagents: Sulfuryl Chloride (SO₂Cl₂), AIBN (Catalyst).

  • Charge 4-chloro-3-methyltoluene (1.0 eq) into a flask equipped with a reflux condenser.

  • Add AIBN (0.01 eq) and heat to 60°C.

  • Add Sulfuryl Chloride (1.1 eq) dropwise over 1 hour.

  • Reflux for 2-3 hours until gas evolution (HCl/SO₂) ceases.

  • Purification: Vacuum distillation to isolate the benzyl chloride intermediate.

Step 2: Cyanation (Main Protocol)

Methodology: Solid-Liquid Phase Transfer Catalysis (SL-PTC). Scale: 100 mmol (approx. 17.5 g of precursor).

Reagents & Equipment Table
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
4-chloro-3-methylbenzyl chloride 175.051.017.5 gSubstrate
Sodium Cyanide (NaCN) 49.011.36.4 gNucleophile
Tetrabutylammonium Bromide (TBAB) 322.370.020.65 gPhase Transfer Catalyst
Toluene --40 mLOrganic Solvent
Water --10 mLAqueous Phase
Step-by-Step Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, internal thermometer, and a dropping funnel. Connect the top of the condenser to a bleach trap (scrubber) to neutralize any escaping HCN vapors.

  • Aqueous Phase: Dissolve Sodium Cyanide (6.4 g) in Water (10 mL) in the flask. Caution: Exothermic.

  • Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB) (0.65 g) to the aqueous solution.

  • Organic Phase Preparation: Dissolve the benzyl chloride precursor (17.5 g) in Toluene (40 mL).

  • Reaction Initiation:

    • Heat the aqueous cyanide mixture to 60°C.

    • Add the Toluene solution dropwise via the dropping funnel over 30 minutes. Vigorously stir (>800 RPM) to ensure efficient emulsion formation.

  • Reflux: Increase temperature to 85-90°C (internal) and reflux for 3–5 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS. The starting chloride should be <1%.

  • Quenching: Cool the mixture to room temperature. Add 50 mL of Water to dissolve precipitated salts.

Step 3: Workup and Purification[2][3][4]

Workup Reaction Reaction Mixture (Toluene/Water) Sep Phase Separation Reaction->Sep AqPhase Aqueous Phase (Cyanide Waste) Sep->AqPhase Bleach Treat OrgPhase Organic Phase (Product in Toluene) Sep->OrgPhase Wash Wash 1: Water Wash 2: Brine OrgPhase->Wash Dry Dry over MgSO4 Filter Wash->Dry Conc Rotary Evaporation Dry->Conc Crude Crude Oil Conc->Crude Distill Vacuum Distillation (0.5 mmHg) Crude->Distill Final Pure Nitrile Distill->Final

Figure 2: Workup and purification workflow.

  • Separation: Transfer the mixture to a separatory funnel. Separate the layers.

    • Critical: The lower aqueous layer contains unreacted Cyanide. Drain directly into the Bleach quenching container.

  • Washing: Wash the organic (top) layer with Water (2 x 30 mL) followed by Saturated Brine (30 mL).

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes. Filter off the solid.[2][3][4][5]

  • Concentration: Remove Toluene using a rotary evaporator at 45°C under reduced pressure.

  • Purification:

    • The crude product is likely a viscous oil or low-melting solid.

    • High Purity: Perform high-vacuum distillation. Expected boiling point range: 130–140°C at 1 mmHg (estimated based on homologs).

    • Alternative: If solid, recrystallize from Ethanol/Hexane (1:4).

Analytical Validation

Verify the identity and purity of the isolated product using the following parameters:

  • Appearance: Colorless to pale yellow oil or white solid.

  • IR Spectroscopy (Neat/KBr):

    • ν(C≡N): Sharp, distinct peak at 2240–2250 cm⁻¹ .

    • ν(C=C Aromatic): 1600, 1490 cm⁻¹.

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 7.10–7.40 (m, 3H): Aromatic protons.

    • δ 3.70 (s, 2H): Benzylic methylene (-CH ₂-CN). Diagnostic peak.

    • δ 2.35 (s, 3H): Aryl methyl group (-CH ₃).

  • GC-MS: Molecular ion [M]+ peak at m/z 165 (³⁵Cl) and 167 (³⁷Cl) in a 3:1 ratio.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor stirring (PTC failure)Increase stirring speed to create a fine emulsion. Ensure TBAB is fresh.
Hydrolysis Product (Amide/Acid) Reaction too hot or pH too highKeep temperature <95°C. Ensure water is neutral before mixing.
Slow Reaction Old/Wet ReagentsUse anhydrous Toluene. Ensure NaCN is not caked/hydrated.
Emulsion during workup Surfactant effect of PTCAdd solid NaCl to saturate the aqueous layer and break the emulsion.

References

  • Classical Benzyl Cyanide Synthesis: Adams, R.; Thal, A. F.[4] "Benzyl Cyanide".[4][6] Organic Syntheses, Coll.[1][3][4][7] Vol. 1, p. 107 (1941).

  • PTC Method (General Protocol): Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199 (1971).

  • Synthesis of 4-Chlorobenzyl Cyanide (Analog): "4-Chlorophenylacetonitrile". Wikipedia (Chemical Data).

  • Safety Data (NaCN): "Sodium Cyanide Safety Data Sheet". Fisher Scientific.

Disclaimer: This protocol is intended for use by qualified chemical professionals only. The authors assume no liability for accidents arising from the use of this guide. Always consult local EHS regulations before handling Cyanides.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-(4-chloro-3-methylphenyl)acetonitrile synthesis

Technical Support Center: Optimization Guide for 2-(4-chloro-3-methylphenyl)acetonitrile Executive Summary This guide addresses the synthesis of 2-(4-chloro-3-methylphenyl)acetonitrile (also known as 4-chloro-3-methylben...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization Guide for 2-(4-chloro-3-methylphenyl)acetonitrile

Executive Summary

This guide addresses the synthesis of 2-(4-chloro-3-methylphenyl)acetonitrile (also known as 4-chloro-3-methylbenzyl cyanide) via nucleophilic substitution (


).

The Core Challenge: The primary yield-limiting factors for this specific substrate are hydrolysis of the nitrile product (due to the electron-withdrawing chlorine atom increasing susceptibility to acid/base attack) and mass transfer limitations in biphasic systems.

The Solution: The industry-standard "Golden Route" utilizes Phase Transfer Catalysis (PTC) .[1] This method suppresses side reactions (hydrolysis, polymerization) by keeping the bulk cyanide in the aqueous phase and the reactive substrate in the organic phase, reacting only at the interface or via the catalyst shuttle.

The "Golden Route" Protocol

Recommended for scale-up from 10g to 1kg.

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Chloro-3-methylbenzyl chloride Substrate1.0Purity >98% is critical to prevent tar.
Sodium Cyanide (NaCN) Reagent1.2 - 1.5Safety: Fatal poison. Use in basic solution.
TBAB (Tetrabutylammonium bromide) Catalyst0.02 - 0.05The "shuttle." Alternative: TEBA.
Toluene Organic Solvent3-5 VolSolubilizes substrate; forms organic phase.
Water Aqueous Solvent3-5 VolSolubilizes NaCN; forms aqueous phase.
Step-by-Step Methodology
  • Aqueous Phase Prep: Dissolve NaCN (1.3 eq) in water (3 volumes). Crucial: Add a catalytic amount of NaOH (1%) to maintain pH >10. This prevents the formation of HCN gas and inhibits hydrolysis of the product.

  • Organic Phase Prep: Dissolve 4-chloro-3-methylbenzyl chloride (1.0 eq) and TBAB (3 mol%) in Toluene (3 volumes).

  • Initiation: Add the organic phase to the aqueous phase.

  • Reaction: Heat to 60–80°C with vigorous mechanical stirring .

    • Note: Magnetic stirring is often insufficient for PTC. You need high shear to maximize the interfacial area.

  • Monitoring: Monitor by TLC or HPLC. The reaction is typically complete in 2–4 hours.

    • Endpoint: Disappearance of the benzyl chloride.[2]

  • Workup: Cool to RT. Separate phases. Wash organic layer with water (2x), then brine. Dry over MgSO₄.

  • Purification: Vacuum distillation is preferred over column chromatography to avoid hydrolysis on acidic silica gel.

Reaction Logic & Mechanism (Visualization)

The following diagram illustrates the Phase Transfer Catalysis cycle, highlighting how the catalyst shuttles the cyanide ion into the organic layer to react with the benzyl halide.

PTC_Mechanism cluster_Aqueous Aqueous Phase (Reservoir) cluster_Organic Organic Phase (Reaction Zone) NaCN Na+  CN- QCN_aq Q+CN- (Interface) NaCN->QCN_aq Ion Exchange QCN_org Q+CN- (Active Catalyst) QCN_aq->QCN_org Phase Transfer QCl_aq Q+Cl- (Recycled) QCl_aq->QCN_aq Regeneration Substrate Ar-CH2-Cl (Substrate) Product Ar-CH2-CN (Product) Substrate->Product + CN- Product->QCl_aq Release Cl- QCN_org->Product SN2 Attack

Caption: The Phase Transfer Catalysis (PTC) cycle. 'Q+' represents the quaternary ammonium cation (from TBAB) which solubilizes the cyanide ion in the organic phase.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%), and I see a large "baseline" spot on TLC. What happened?

  • Diagnosis: You likely suffered from Hydrolysis . The nitrile group hydrolyzed to an amide or carboxylic acid (phenylacetic acid derivative).

  • Root Cause:

    • Reaction temperature was too high (>90°C).

    • The aqueous phase was not basic enough (pH < 9).

    • Silica gel used in purification was acidic and wet.

  • Fix: Maintain reaction temp at 60-70°C. Add 1% NaOH to the aqueous NaCN solution. Use neutral alumina for chromatography or distill the product.

Q2: The reaction is stalled at 60% conversion after 24 hours.

  • Diagnosis: "Catalyst Poisoning" or Poor Mass Transfer.

  • Root Cause:

    • Stirring: In PTC, the reaction rate is proportional to the interfacial area. If you are using a small magnetic bar in a large flask, the phases aren't mixing.

    • Catalyst: TBAB is standard, but if the reaction is sluggish, switch to TEBA (Triethylbenzylammonium chloride) , which is less lipophilic and sometimes cycles faster for benzyl chlorides.

  • Fix: Increase stirring speed to create a "milky" emulsion. Add another 0.01 eq of catalyst.

Q3: I smell a foul, overpowering odor (worse than almonds).

  • Diagnosis: Isonitrile (Isocyanide) Formation.

  • Root Cause: The cyanide attacked via the Nitrogen atom instead of the Carbon. This is favored by:

    • Use of Silver Cyanide (AgCN) - Do not use AgCN.

    • Very high temperatures.

  • Fix: Stick to NaCN or KCN. The isonitrile is a minor impurity in NaCN reactions but can be removed by washing the organic phase with dilute acid (e.g., 10% HCl) quickly before the main product hydrolyzes.

Q4: Does the methyl group at position 3 affect the reaction?

  • Analysis: The methyl group is meta to the reaction center (CH2Cl) and ortho to the chlorine.

    • Sterics: It does not sterically hinder the

      
       attack at the benzylic carbon.
      
    • Electronics: It is electron-donating. This slightly deactivates the benzylic carbon toward nucleophilic attack compared to the unsubstituted 4-chlorobenzyl chloride, but the effect is negligible.

    • Solubility: It increases lipophilicity, making the PTC method (Toluene/Water) even more effective than for simple benzyl chloride.

Troubleshooting Logic Tree

Use this flowchart to diagnose specific yield issues during your experiment.

Troubleshooting Start Start: Analyze Crude Mixture CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Byproducts New Spot at Baseline (Polar)? CheckTLC->Byproducts Smell Foul 'Rotten' Odor? CheckTLC->Smell Stirring Is stirring vigorous? SM_Left->Stirring Yes FixStir Fix: Increase RPM / Use Overhead Stirrer Stirring->FixStir No CheckCat Check Catalyst (TBAB) Stirring->CheckCat Yes AddCat Fix: Add more TBAB or Switch to TEBA CheckCat->AddCat Low/None Hydrolysis Diagnosis: Hydrolysis (Amide/Acid formed) Byproducts->Hydrolysis Yes FixHydro Fix: Lower Temp (<70C) Maintain pH > 10 Hydrolysis->FixHydro Isonitrile Diagnosis: Isonitrile Smell->Isonitrile Yes FixIso Fix: Wash org. phase with dilute acid Isonitrile->FixIso

Caption: Diagnostic logic tree for identifying yield loss in benzyl cyanide synthesis.

Safety & Compliance

  • Cyanide Hazard: NaCN is lethal. Never acidify the aqueous waste stream, as this releases HCN gas. Treat all aqueous waste with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.

  • Lachrymator: Benzyl halides (starting material) and benzyl cyanides are potent lachrymators (tear gas agents). Work strictly in a fume hood.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • BenchChem Support. (2025). "Side reactions and byproduct formation in the cyanation of benzyl halides". Link

  • Org. Synth. (1922). "Benzyl Cyanide".[2][3] Organic Syntheses, Coll.[2][4][5] Vol. 1, p.107. Link

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-chloro-3-methylphenyl)acetonitrile

Executive Summary & Reaction Context This guide addresses the synthesis of 2-(4-chloro-3-methylphenyl)acetonitrile (also known as 4-chloro-3-methylbenzyl cyanide) via the nucleophilic substitution of 4-chloro-3-methylben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

This guide addresses the synthesis of 2-(4-chloro-3-methylphenyl)acetonitrile (also known as 4-chloro-3-methylbenzyl cyanide) via the nucleophilic substitution of 4-chloro-3-methylbenzyl chloride with cyanide salts (NaCN or KCN).

While this


 reaction is chemically straightforward, the ambident nature of the cyanide nucleophile and the acidity of the benzylic protons create a specific profile of impurities. This guide details the mechanistic origin of these byproducts and provides actionable protocols to minimize them.
Core Reaction Scheme
  • Substrate: 4-chloro-3-methylbenzyl chloride

  • Reagent: NaCN / KCN

  • Solvent System: Ethanol/Water, Acetone, or Phase Transfer Catalysis (PTC) (Toluene/Water + TBAB).

  • Target Product: 2-(4-chloro-3-methylphenyl)acetonitrile

Critical Byproduct Analysis (The "Big Four")

The following diagram illustrates the competitive pathways leading to the four most common impurities encountered in this synthesis.

ReactionPathways SM Starting Material (4-chloro-3-methylbenzyl chloride) Target TARGET PRODUCT 2-(4-chloro-3-methylphenyl)acetonitrile SM->Target +CN⁻ (Thermodynamic) Iso IMPURITY A: Isonitrile (Kinetic Product) SM->Iso +CN⁻ (Kinetic/N-attack) Alc IMPURITY B: Benzyl Alcohol (Hydrolysis of SM) SM->Alc +H₂O/OH⁻ Amide IMPURITY C: Amide/Acid (Hydrolysis of Product) Target->Amide +H₂O (High Temp/pH) Dimer IMPURITY D: Dimer (Self-Alkylation) Target->Dimer +Base + SM

Figure 1: Mechanistic pathways showing the divergence between the target nitrile and common impurities (Isonitrile, Alcohol, Amide, and Dimer).

Troubleshooting Guide (FAQ Format)

Issue 1: The product has a persistent, foul, "carbylamine-like" odor.

Diagnosis: Formation of the Isonitrile (Isocyanide) isomer. Mechanism: The cyanide ion (


) is an ambident nucleophile. While the Carbon-attack yields the thermodynamic nitrile (Target), Nitrogen-attack yields the kinetic isonitrile. This is common in aprotic solvents or when high temperatures are reached too quickly.

Corrective Protocol:

  • Solvent Switch: If using pure aprotic solvents (like Acetone or DMSO), switch to a protic solvent system (Ethanol/Water) or use Phase Transfer Catalysis (PTC) in Toluene/Water. The solvation of the cyanide ion in protic media suppresses N-attack.

  • Acid Wash: Isonitriles are unstable in acid. Wash the organic layer during workup with 10% HCl . This hydrolyzes the isonitrile to the amine (which goes into the aqueous layer) and formic acid, removing the smell and the impurity.

    • Caution: Do not use concentrated acid or heat, as this will hydrolyze your target nitrile.

Issue 2: High HPLC peak area for a "dimer" (MW 2x Target).

Diagnosis: Self-Alkylation (Dialkylation). Mechanism: The benzylic protons of the product (adjacent to the -CN group) are acidic (


). If the reaction mixture is too basic (excess cyanide acting as a base) or if the reaction runs too long, the product deprotonates and attacks a remaining molecule of the starting benzyl chloride.

Corrective Protocol:

  • Stoichiometry Control: Limit NaCN/KCN to 1.05 - 1.1 equivalents . Large excesses promote deprotonation.

  • Reverse Addition: If the problem persists, add the NaCN solution slowly to the benzyl chloride solution, rather than dumping the benzyl chloride into a pool of cyanide. This keeps the concentration of the "active" nucleophile (the product anion) low relative to the cyanide.

  • Quench Timing: Monitor the reaction strictly by TLC/HPLC. Quench immediately upon consumption of the starting material.[1]

Issue 3: Presence of Amide or Carboxylic Acid in the final product.

Diagnosis: Nitrile Hydrolysis. Mechanism: Nitriles can hydrolyze to amides (partial) and then acids (full) under basic conditions with heat, or acidic conditions.



Corrective Protocol:

  • Temperature Control: Do not exceed 80°C if using aqueous base.

  • Workup pH: When quenching unreacted cyanide, use a buffered bleach solution or maintain pH neutral. Avoid prolonged exposure to strong base (NaOH) at high temperatures during the destruction of excess cyanide.

  • Drying: Ensure the final product is dried thoroughly. Residual moisture can cause slow hydrolysis upon storage.

Data & Specifications

Table 1: Physicochemical Profile of Key Species
ComponentChemical StructureFunctionSolubility (Water)Solubility (Org)Detection (TLC/HPLC)
Target 2-(4-chloro-3-methylphenyl)acetonitrileProductInsolubleHighMajor Peak
SM 4-chloro-3-methylbenzyl chlorideReactantInsolubleHighNon-polar (High Rf)
Impurity A 4-chloro-3-methylbenzyl isocyanideKinetic ByproductInsolubleHighFoul Odor / Unstable
Impurity B 4-chloro-3-methylbenzyl alcoholHydrolysis ByproductLowModeratePolar (Low Rf)
Impurity C 2-(4-chloro-3-methylphenyl)acetic acidHydrolysis ByproductHigh (at pH > 7)High (at pH < 4)Very Polar / Tailing

Detailed Experimental Protocol (Optimized for Purity)

This protocol utilizes Phase Transfer Catalysis (PTC) to minimize isonitrile formation and hydrolysis.

Reagents:

  • 4-chloro-3-methylbenzyl chloride (1.0 eq)

  • Sodium Cyanide (1.1 eq)

  • Tetrabutylammonium bromide (TBAB) (0.02 eq)

  • Toluene (3 vol)

  • Water (1 vol)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, dissolve NaCN (1.1 eq) in Water (1 vol).

  • Catalyst Addition: Add TBAB (0.02 eq) to the aqueous solution.

  • Organic Phase: Dissolve 4-chloro-3-methylbenzyl chloride in Toluene (3 vol).

  • Reaction: Add the organic phase to the aqueous phase. Heat to 60°C with vigorous stirring (essential for PTC).

    • Note: Monitoring agitation speed is critical.[1][2] Poor mixing leads to slow reaction and increased hydrolysis.

  • Monitoring: Check HPLC/TLC at 2 hours.

  • Workup (Crucial for Impurity Removal):

    • Separate phases.[1][3][2][4]

    • Wash 1: Wash organic layer with water.

    • Wash 2 (Isonitrile Removal): Wash organic layer with 10% HCl (aq) . Do not heat.

    • Wash 3: Wash with saturated NaHCO₃ (removes any trace Acid impurity).

    • Wash 4: Brine.[1][5]

  • Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure.

Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Detected CheckOdor Is there a foul (carbylamine) odor? Start->CheckOdor CheckYield Is Yield Low? CheckOdor->CheckYield No IsoSol SOL: Wash with 10% HCl. Switch to PTC method. CheckOdor->IsoSol Yes CheckPurity Is Purity Low? CheckYield->CheckPurity No (Yield OK) CheckSM Unreacted SM remaining? CheckYield->CheckSM Yes IdentifyImp Identify Impurity Peak CheckPurity->IdentifyImp IncreaseCat SOL: Increase Catalyst (TBAB) or Agitation Speed. CheckSM->IncreaseCat Yes CheckHydrolysis SOL: Check for Alcohol/Ether. Ensure reagents are dry. CheckSM->CheckHydrolysis No (SM consumed but low yield) DimerSol Dimer Found: Reduce Base/CN equivalents. Lower Temp. IdentifyImp->DimerSol High MW Impurity AcidSol Acid Found: Avoid strong base workup. Check pH. IdentifyImp->AcidSol Polar Impurity

Figure 2: Diagnostic decision tree for isolating synthesis issues.

References

  • Organic Syntheses, Coll.[4][6] Vol. 1, p. 107 (1941). Benzyl Cyanide. (General procedure for benzyl chloride to cyanide conversion using NaCN/Ethanol). [Link]

  • U.S. Patent 4,056,509.Preparation of benzyl cyanides.
  • Chemistry LibreTexts. The Hydrolysis of Nitriles. (Mechanistic grounding for amide/acid impurity formation). [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-chloro-3-methylphenyl)acetonitrile

The following technical guide addresses the purification of 2-(4-chloro-3-methylphenyl)acetonitrile (also known as 4-chloro-3-methylbenzyl cyanide). This guide assumes the user is handling crude material synthesized via...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 2-(4-chloro-3-methylphenyl)acetonitrile (also known as 4-chloro-3-methylbenzyl cyanide).

This guide assumes the user is handling crude material synthesized via nucleophilic substitution (cyanation) of 4-chloro-3-methylbenzyl chloride, which is the standard industrial and laboratory route.

Status: Operational Role: Senior Application Scientist Subject: Impurity Removal & Process Optimization

Module 1: Diagnostic Triage

Before attempting purification, you must identify the specific impurity profile. The "blind" application of standard protocols often leads to yield loss.

Q: How do I identify the specific impurities in my crude mixture?

A: Use the following "Fingerprint" table to correlate physical observations with likely contaminants.

ObservationLikely ImpuritySourceDiagnostic Signal (1H NMR)
Lachrymatory (tear-inducing) odor Starting Material (Benzyl Chloride derivative)Incomplete reaction~4.6 ppm (s, 2H, -CH ₂-Cl)
Sweet, floral/almond odor Benzyl Alcohol derivativeHydrolysis of SM~4.6-4.7 ppm (s, 2H, -CH ₂-OH)
Cloudiness in organic layer Inorganic Salts (NaCl/KCl)Reaction byproductN/A (Visible precipitate)
Yellow/Orange Color Polymers/Stilbenes Base-catalyzed couplingBroad aromatic signals or complex aliphatic region
Precipitate in Acidic Wash Carboxylic Acid Hydrolysis of Nitrile~10-12 ppm (broad s, -COOH )

Module 2: Chemical Decontamination (The "Wet" Workup)

Most "purification failures" are actually "workup failures." Removing reactive impurities chemically is more efficient than physical separation.

Q: My crude contains residual starting material (benzyl chloride). Recrystallization isn't removing it.[1] What now?

A: Benzyl halides are structurally similar to the product, making separation by crystallization difficult.[1] Use the Amine Scavenging Protocol .

The Logic: You cannot easily separate two non-polar aromatics. By reacting the impurity with a secondary amine, you convert it into a highly polar, basic species that can be extracted into an aqueous acid layer, leaving your neutral nitrile product in the organic phase.

Protocol: The Morpholine Scavenger

  • Dissolve crude nitrile in Toluene or TBME (5 mL/g).

  • Add Morpholine (1.5 equivalents relative to the estimated benzyl chloride impurity).

  • Heat to 60°C for 1-2 hours .

  • Cool to Room Temperature (RT).

  • Wash 1: 1M HCl (The morpholine-adduct is protonated and moves to the water layer).

  • Wash 2: Water.

  • Wash 3: Brine.

  • Dry over MgSO₄ and concentrate.

Module 3: Physical Purification (Distillation & Crystallization)[2]

Q: The product is oiling out during recrystallization. How do I fix this?

A: This molecule has a melting point near ambient temperature (approx. 30–50°C range depending on purity), making it prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.

Troubleshooting "Oiling Out":

  • Switch Solvent System: Avoid single solvents. Use a Solvent/Anti-solvent pair.

    • Recommended:Ethanol (Solvent) / Water (Anti-solvent) or Ethyl Acetate / Hexane .

  • The "Cloud Point" Technique:

    • Dissolve crude in minimal warm Ethanol (40°C).

    • Add warm Water dropwise until just turbid (cloudy).

    • Add 1 drop of Ethanol to clear it.

    • Crucial Step: Allow to cool very slowly to RT with stirring. Do NOT put directly into an ice bath; rapid cooling forces oiling.

  • Seeding: If you have a pure crystal from a previous batch, add it when the solution reaches RT.

Q: When should I distill instead of recrystallize?

A: Distillation is preferred if the crude purity is <85% or if the product is a liquid at your lab's ambient temperature.

  • Requirement: High Vacuum (<1 mmHg).

  • Warning: Aryl acetonitriles can decompose (darken) at high temperatures (>150°C).

  • Setup: Use a short-path distillation head to minimize residence time.

Module 4: Process Visualization

Workflow: The Purification Decision Tree

Follow this logic flow to select the correct purification method.

PurificationWorkflow Start Crude 2-(4-chloro-3-methylphenyl)acetonitrile CheckSM Check 1H NMR: Is Benzyl Chloride present? Start->CheckSM Scavenge Perform Amine Scavenging (Module 2) CheckSM->Scavenge Yes CheckState Physical State at RT? CheckSM->CheckState No Scavenge->CheckState Liquid Liquid / Oil CheckState->Liquid Solid Solid CheckState->Solid Distill High Vacuum Distillation (<1 mmHg) Liquid->Distill Recryst Recrystallization (EtOH/H2O) Solid->Recryst OilOut Problem: Oiling Out? Recryst->OilOut If fails SlowCool Re-heat -> Add Seed -> Slow Cool (1°C/min) OilOut->SlowCool

Caption: Decision matrix for selecting between scavenging, distillation, and recrystallization based on impurity profile and physical state.

Module 5: FAQ - Specific Scenarios

Q: I see a small peak at ~10.0 ppm in NMR. What is it? A: This is likely 4-chloro-3-methylbenzaldehyde .

  • Cause: Oxidation of the benzyl alcohol impurity or hydrolysis of an imine intermediate.

  • Removal: Wash the organic layer with saturated Sodium Bisulfite (NaHSO₃) solution. The aldehyde forms a water-soluble bisulfite adduct.

Q: The product is colored (yellow/brown) even after crystallization. A: Color bodies are often trace polymers or quinoid species.

  • Solution: Perform a "Carbon Polish."

    • Dissolve crystals in hot solvent.

    • Add Activated Carbon (5-10 wt%).

    • Stir for 15 mins.

    • Filter through Celite (diatomaceous earth) while hot.

    • Proceed with crystallization.[2][3][4][5]

Q: Can I use Column Chromatography? A: Yes, but it is resource-intensive for scale-up.

  • Stationary Phase: Silica Gel (SiO₂).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 → 80:20).

  • Rf Value: The nitrile is moderately polar.[6] Expect Rf ~0.3-0.4 in 9:1 Hex:EtOAc (verify via TLC).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for nitrile purification and recrystallization solvents).

  • Furniss, B. S., et al. (1989). Purification of Nitriles. In Vogel's Textbook of Practical Organic Chemistry.
  • Org. Synth. 1928, 8, 84. Phenylacetonitrile. (Foundational protocol for benzyl cyanide synthesis and purification via distillation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for physical constants and specific purification methods for aromatic nitriles).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Phenylacetonitriles: A Comparative Analysis

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Central Role of Substituted Phenylacetonitriles in Modern Chemistry Substituted phenylacetonitriles are a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Substituted Phenylacetonitriles in Modern Chemistry

Substituted phenylacetonitriles are a cornerstone of modern organic synthesis, serving as versatile intermediates in the production of a wide array of pharmaceuticals, agrochemicals, and materials. Their value lies in the dual reactivity of the nitrile group and the benzylic position, allowing for a diverse range of chemical transformations. The phenyl ring, amenable to various substitutions, provides a scaffold for tuning the steric and electronic properties of the final products. This guide offers an in-depth, comparative analysis of the most pertinent synthetic methodologies for this critical class of compounds, providing not only the "how" but, more importantly, the "why" behind procedural choices, empowering researchers to select the optimal synthetic route for their specific needs.

Comparative Overview of Key Synthetic Strategies

The synthesis of substituted phenylacetonitriles can be broadly categorized into classical nucleophilic substitution methods and more contemporary catalytic approaches. The choice of method is often a balance between substrate availability, functional group tolerance, reaction efficiency, and considerations of safety and environmental impact.

MethodStarting MaterialKey Reagents/CatalystTypical Reaction TimeTypical Yield Range (%)Key AdvantagesKey Disadvantages
Cyanation of Benzyl Halides Substituted Benzyl HalideNaCN, KCN, Phase-Transfer Catalyst2-6 hours70-95%Well-established, high yields for many substrates.Use of highly toxic alkali metal cyanides, lachrymatory nature of some benzyl halides.
Strecker Synthesis Substituted BenzaldehydeNH₄Cl, NaCN/KCN1-24 hours60-95% (for α-aminonitrile)One-pot synthesis from readily available aldehydes.Primarily for α-amino phenylacetonitriles, requires subsequent steps for other derivatives. Racemic products are typically formed.
Direct Cyanation of Benzyl Alcohols Substituted Benzyl AlcoholB(C₆F₅)₃, Isocyanides2-18 hours19-98%[1]Avoids the use of toxic metal cyanides and pre-functionalization to halides.[2]Requires a catalyst, and the scope with different isocyanides may vary.
Transition-Metal Catalyzed Cyanation Substituted Benzyl Halide or Aryl HalideCuI, K₄[Fe(CN)₆]20 hoursup to 85%Utilizes less toxic cyanide sources.Often requires higher temperatures and longer reaction times. Catalyst and ligand screening may be necessary.
Biocatalytic Synthesis Substituted BenzaldehydeAldoxime Dehydratase (Oxd)24 hoursHigh (e.g., 91%)[3]Environmentally benign, mild reaction conditions, high selectivity.[3]Requires specialized enzymes, and substrate scope may be limited by enzyme specificity.

In-Depth Analysis of Synthetic Methodologies

The Classical Approach: Cyanation of Benzyl Halides

This method remains a workhorse in organic synthesis due to its reliability and generally high yields. The reaction proceeds via a nucleophilic substitution (typically Sₙ2) where a cyanide anion displaces a halide from the benzylic position.

The choice of an Sₙ2 pathway is favored to minimize side reactions. Primary and secondary benzyl halides are ideal substrates. The use of polar aprotic solvents like DMSO or acetone is crucial as they solvate the metal cation of the cyanide salt, leaving the cyanide anion more nucleophilic and "free" to attack the electrophilic benzylic carbon.

SN2_Mechanism reactant1 Nu⁻ ts [Nu---R---X]ᵟ⁻ reactant1->ts Nucleophilic attack reactant2 R-X reactant2->ts product1 Nu-R ts->product1 Bond formation product2 X⁻ ts->product2 Bond breaking

Caption: Generalized Sₙ2 mechanism for the cyanation of benzyl halides.

  • Materials: Benzyl chloride, sodium cyanide, ethanol (95%), water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium cyanide in warm water.

    • Slowly add a mixture of benzyl chloride and 95% ethanol to the cyanide solution with stirring.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • After cooling, remove the ethanol by distillation.

    • Separate the oily layer of crude phenylacetonitrile.

    • Wash the crude product sequentially with water, a warm (60°C) 50% sulfuric acid solution (to remove isocyanide byproduct), a saturated sodium bicarbonate solution, and finally with a saturated sodium chloride solution.[4]

    • Dry the organic layer over anhydrous magnesium sulfate and purify by vacuum distillation.

A common side product is the foul-smelling benzyl isocyanide, which arises from the ambident nature of the cyanide nucleophile. Washing the crude product with warm dilute sulfuric acid effectively hydrolyzes the isocyanide.[4] To enhance the reaction rate and yield, especially with less reactive benzyl chlorides, a phase-transfer catalyst such as a quaternary ammonium salt can be employed. This facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl halide resides.

The Strecker Synthesis: A Gateway to α-Amino Phenylacetonitriles

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide, providing a direct route to α-aminonitriles.[5] While its primary application is in the synthesis of amino acids, the intermediate α-aminonitrile is a valuable substituted phenylacetonitrile in its own right.

The reaction begins with the formation of an imine from the aldehyde and ammonia. This is followed by the nucleophilic addition of cyanide to the imine carbon. The reaction is typically carried out in a one-pot fashion.

Strecker_Synthesis aldehyde Ar-CHO imine Ar-CH=NH aldehyde->imine + NH₃, - H₂O ammonia NH₃ ammonia->imine cyanide CN⁻ aminonitrile Ar-CH(NH₂)-CN cyanide->aminonitrile imine->aminonitrile + CN⁻

Caption: Simplified reaction pathway for the Strecker synthesis.

  • Materials: Substituted benzaldehyde, ammonium chloride, potassium cyanide, methanol or water.

  • Procedure:

    • In a round-bottom flask, dissolve the benzaldehyde and ammonium chloride in the chosen solvent.

    • Stir the mixture at room temperature for 30 minutes to promote imine formation.

    • In a separate flask, carefully dissolve potassium cyanide in a minimal amount of water. Caution: KCN is highly toxic.

    • Slowly add the cyanide solution to the reaction mixture and continue stirring at room temperature for several hours to overnight.

    • The product can be isolated by extraction with an organic solvent, followed by washing, drying, and solvent evaporation. Purification is typically achieved by crystallization or column chromatography.[6]

The classical Strecker synthesis yields a racemic mixture of the α-aminonitrile. For enantioselective synthesis, chiral auxiliaries or catalysts can be employed. A promising modern approach is the use of a chemoenzymatic cascade, where the chemical Strecker synthesis is coupled with an enzymatic resolution of the resulting racemic aminonitrile using a nitrilase. This can lead to high yields and excellent enantiomeric excess of the desired amino acid or amide.[7]

Greener Alternatives: Direct Cyanation of Benzyl Alcohols

The direct conversion of benzyl alcohols to phenylacetonitriles is an attractive "green" alternative as it avoids the use of halogenated starting materials and generates water as the primary byproduct.[2]

This transformation is often facilitated by a Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), which activates the alcohol towards nucleophilic attack. In a particularly innovative approach, isonitriles are used as a less toxic cyanide source. The reaction is believed to proceed via an Sₙ1-type mechanism involving a stabilized benzylic carbocation intermediate.

Alcohol_Cyanation alcohol Ar-CH₂-OH activated_complex [Ar-CH₂-OH-B(C₆F₅)₃] alcohol->activated_complex + B(C₆F₅)₃ lewis_acid B(C₆F₅)₃ lewis_acid->activated_complex isonitrile R-NC nitrile_complex [Ar-CH₂-CN-R]⁺ isonitrile->nitrile_complex carbocation Ar-CH₂⁺ activated_complex->carbocation - H₂O-B(C₆F₅)₃ carbocation->nitrile_complex + R-NC nitrile Ar-CH₂-CN nitrile_complex->nitrile Rearrangement Biocatalytic_Synthesis aldehyde Ar-CHO aldoxime Ar-CH=NOH aldehyde->aldoxime + NH₂OH, - H₂O hydroxylamine NH₂OH hydroxylamine->aldoxime nitrile Ar-CH₂-CN aldoxime->nitrile Aldoxime Dehydratase (Oxd)

Sources

Comparative

Comparative Validation Guide: RP-HPLC vs. GC-FID for 2-(4-chloro-3-methylphenyl)acetonitrile Purity Profiling

Executive Summary Objective: To provide a definitive technical guide for validating the purity of 2-(4-chloro-3-methylphenyl)acetonitrile (CAS: 55291-18-2), a critical intermediate in the synthesis of pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide for validating the purity of 2-(4-chloro-3-methylphenyl)acetonitrile (CAS: 55291-18-2), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.

The Challenge: While Gas Chromatography (GC-FID) is often the default for volatile nitrile intermediates, it frequently fails to detect thermally unstable hydrolysis products (amides) or polar degradants (carboxylic acids) without derivatization.

The Solution: This guide establishes a Stability-Indicating Reverse-Phase HPLC (RP-HPLC) method as the superior alternative. We present a validated protocol designed to separate the parent nitrile from its critical impurities: the starting material (benzyl chloride derivative) and the hydrolysis products (phenylacetic acid derivative).

Part 1: Chemical Context & Impurity Profiling

To validate a method, one must first understand what needs to be separated. The target molecule is a lipophilic nitrile. Its purity profile is defined by its synthetic route (typically nucleophilic substitution) and its degradation pathway (hydrolysis).

Critical Impurities List
  • Starting Material: 4-Chloro-3-methylbenzyl chloride (Lipophilic, late eluting).

  • Hydrolysis Product A: 2-(4-chloro-3-methylphenyl)acetamide (Intermediate polarity).

  • Hydrolysis Product B: 2-(4-chloro-3-methylphenyl)acetic acid (Polar, early eluting, pH dependent).

  • Isomer: 2-(3-chloro-4-methylphenyl)acetonitrile (Positional isomer, difficult separation).

Visualization: Impurity Fate Mapping

The following diagram illustrates the degradation and synthesis pathways that dictate the separation requirements.

ImpurityPathways cluster_legend Chromatographic Behavior SM Starting Material (Benzyl Chloride deriv.) Target TARGET ANALYTE 2-(4-chloro-3-methylphenyl) acetonitrile SM->Target Nucleophilic Sub. (NaCN) Amide Impurity A (Acetamide deriv.) Target->Amide Partial Hydrolysis (H2O/OH-) Acid Impurity B (Acetic Acid deriv.) Amide->Acid Full Hydrolysis (H+ or OH-) Legend Acid elutes first (Polar) Target elutes mid SM elutes last (Non-polar)

Caption: Figure 1. Synthesis and degradation pathway showing the polarity shift from the lipophilic starting material to the polar acid impurity.

Part 2: Comparative Analysis (HPLC vs. GC)

Why shift from GC to HPLC? The following comparison highlights the technical limitations of GC for this specific application.

FeatureMethod A: GC-FID (Traditional)Method B: RP-HPLC (Recommended)Verdict
Thermal Stability High Risk. Nitriles can degrade or polymerize in the injector port (>200°C).Safe. Ambient or low heat (25-40°C) prevents artifact formation.HPLC Wins
Impurity Detection Poor. Polar acid impurities tail badly or require derivatization (silylation).Excellent. Acids elute sharply using buffered mobile phases.HPLC Wins
Isomer Separation Moderate. Depends on boiling point differences.High. Selectivity can be tuned using Phenyl-Hexyl or C18 columns.HPLC Wins
Speed Fast (5-10 mins).Moderate (15-25 mins).GC Wins
Sensitivity (LOD) Good for volatile organics.High sensitivity via UV (210-230 nm).Draw

Part 3: The Optimized HPLC Protocol

This protocol is designed to be Stability Indicating , meaning it can detect the decrease of the active ingredient and the increase of degradation products simultaneously.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (L1) Column, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

    • Why: Strong hydrophobic retention is needed to separate the target from the early-eluting polar acid.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Low pH suppresses the ionization of the carboxylic acid impurity, keeping it in a neutral state to prevent peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (primary) and 254 nm (secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Initial Hold
5.07030Isocratic for Acid Impurity
20.02080Linear Ramp (Elute Target & SM)
25.02080Wash
25.17030Re-equilibration
30.07030End

Part 4: Validation Framework (ICH Q2 R2)

The following validation parameters must be executed to demonstrate the method is "fit for purpose."

Workflow Visualization

ValidationWorkflow Start Method Development (Optimization) Spec Specificity (Stress Testing) Start->Spec Lin Linearity & Range (5 Levels: 50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (Flow/pH/Temp) Prec->Robust Final Validated SOP Robust->Final

Caption: Figure 2. Step-by-step validation lifecycle compliant with ICH Q2(R2) guidelines.

Specificity (Stress Testing)

Inject the sample after subjecting it to stress conditions to ensure the method can separate degradation products.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours. (Expect rise in Impurity B).

  • Base Stress: 0.1N NaOH, 60°C, 2 hours. (Expect rise in Impurity A and B).

  • Oxidation: 3% H2O2.

  • Acceptance Criteria: Peak purity > 0.999 (via DAD) for the main peak; resolution > 1.5 between all peaks.

Linearity

Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike known amounts of the standard into a placebo matrix or perform standard addition.

  • Table: Representative Accuracy Data

Spike Level (%)Amount Added (mg)Amount Recovered (mg)Recovery (%)ICH Limit
5050.049.899.698-102%
100100.0100.5100.598-102%
150150.0149.299.598-102%
Precision (Repeatability)

Inject the 100% standard solution 6 times.

  • Acceptance Criteria: RSD

    
     2.0% for retention time and peak area.
    
Limit of Detection (LOD) & Quantitation (LOQ)

Determine based on Signal-to-Noise (S/N) ratio.

  • LOD: S/N = 3:1 (Defines the lowest detectable impurity).

  • LOQ: S/N = 10:1 (Defines the lowest quantifiable impurity).

Part 5: Troubleshooting & Robustness

When validating, common issues may arise. Use this causality table to diagnose.

SymptomProbable CauseCorrective Action
Peak Tailing (Target) Silanol interactions.Ensure buffer pH is < 3.0; use "end-capped" C18 column.
Drifting Retention Time Temperature fluctuation or insufficient equilibration.Use column oven at 30°C; equilibrate for 20 mins between runs.
Ghost Peaks Contaminated Mobile Phase or Carryover.Use HPLC-grade water; add a blank injection after high-concentration samples.
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase A/B mix, not 100% Acetonitrile.

Part 6: References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

  • PubChem Compound Summary. 2-(4-chloro-3-methylphenyl)acetonitrile. National Center for Biotechnology Information.

  • Phenomenex Technical Guide. HPLC vs GC: What Sets These Methods Apart.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Chloro-3-methylphenyl)acetonitrile

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 2-(4-Chloro-3-methylphenyl)acetonitrile. As a substituted acetonitrile, this compound warrants careful handling du...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 2-(4-Chloro-3-methylphenyl)acetonitrile. As a substituted acetonitrile, this compound warrants careful handling due to the potential for significant health hazards analogous to other chemicals in its class. The primary toxicological concern with aromatic nitriles is their potential to cause systemic toxicity through various routes of exposure, including inhalation, ingestion, and dermal absorption.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a clear, actionable plan to ensure personal and environmental safety.

Foundational Hazard Assessment

While a specific, comprehensive toxicological profile for 2-(4-Chloro-3-methylphenyl)acetonitrile is not widely published, a robust safety plan can be developed by assessing the hazards of structurally similar compounds, such as (o-Chlorophenyl)acetonitrile and the parent compound, Acetonitrile. The primary hazards are categorized as follows:

  • Acute Toxicity (Oral, Dermal, Inhalation): Substituted acetonitriles are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The toxicity of nitriles is often linked to their in-vivo metabolism, which can release cyanide.[3][4] This metabolic release can be delayed, meaning symptoms may not appear for several hours after exposure.[3]

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2]

  • Skin Irritation: The compound may cause skin irritation upon contact.[1]

  • Respiratory System Irritation: Vapors or aerosols may cause irritation to the respiratory tract.[1]

These hazards dictate a stringent approach to personal protective equipment to create a reliable barrier against all potential routes of exposure.

cluster_hazards Chemical Hazards cluster_ppe Required PPE Acute_Toxicity Acute Toxicity (All Routes) Hand_Protection Hand Protection (Gloves) Acute_Toxicity->Hand_Protection Mitigated by Body_Protection Body Protection (Lab Coat) Acute_Toxicity->Body_Protection Mitigated by Respiratory_Protection Respiratory Protection (Respirator/Fume Hood) Acute_Toxicity->Respiratory_Protection Mitigated by Skin_Irritation Skin Irritation Skin_Irritation->Hand_Protection Skin_Irritation->Body_Protection Eye_Irritation Serious Eye Irritation Eye_Face_Protection Eye/Face Protection (Goggles/Face Shield) Eye_Irritation->Eye_Face_Protection Prevented by Respiratory_Irritation Respiratory Irritation Respiratory_Irritation->Respiratory_Protection

Caption: Hazard-PPE correlation for 2-(4-Chloro-3-methylphenyl)acetonitrile.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be deliberate and based on a thorough risk assessment. The following table summarizes the minimum required PPE for handling 2-(4-Chloro-3-methylphenyl)acetonitrile.

Protection TypeRecommended EquipmentRationale & Causality
Eye & Face Protection Chemical safety goggles and a full-face shield.Standard safety goggles protect against splashes, while the addition of a face shield is critical when there is a higher risk of splashing during activities like transferring liquids or preparing solutions. This combination prevents serious eye irritation.[1][5]
Skin & Body Protection Chemical-resistant gloves (e.g., nitrile) and a flame-retardant, anti-static lab coat.Dermal absorption is a primary route for the systemic toxicity of nitriles.[2] Nitrile gloves offer adequate protection for incidental contact. A lab coat protects the skin on the arms and torso from accidental splashes.[6]
Respiratory Protection Work must be conducted in a certified chemical fume hood. For emergencies or situations exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.Inhalation is a significant exposure risk.[1][2] A chemical fume hood provides primary engineering control to capture vapors at the source.[6] Respirators are a secondary line of defense for non-routine operations or emergencies.[1][7]
Foot Protection Closed-toe, chemical-resistant shoes.This is a mandatory laboratory practice to protect feet from spills and falling objects.[5][6]

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures is paramount for safety. The following protocols provide a self-validating system for safe handling.

Protocol 1: PPE Donning and Doffing Workflow

The sequence of donning and doffing PPE is designed to minimize the risk of contamination.

Donning (Putting On) Sequence:

  • Inspect: Thoroughly inspect all PPE for damage or defects before use.[6]

  • Footwear: Ensure proper closed-toe shoes are worn.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a proper technique (e.g., glove-in-glove) to avoid touching the outer contaminated surface with bare skin. Dispose of them immediately in a designated hazardous waste container.[8]

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any contamination. Place it in a designated receptacle for laundering or disposal.

  • Face Shield/Goggles: Remove eye and face protection by handling the straps, not the front surface.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

cluster_donning Donning PPE cluster_doffing Doffing PPE (Decontamination) D1 1. Inspect PPE D2 2. Don Lab Coat D1->D2 D3 3. Don Eye/Face Protection D2->D3 D4 4. Don Gloves (over cuffs) D3->D4 F1 1. Remove Gloves F2 2. Remove Lab Coat (turn inside out) F1->F2 F3 3. Remove Eye/Face Protection F2->F3 F4 4. Wash Hands Thoroughly F3->F4

Caption: Standardized workflow for donning and doffing PPE.

Protocol 2: Safe Chemical Handling
  • Preparation: Designate a work area inside a certified chemical fume hood. Ensure safety showers and eyewash stations are unobstructed and readily accessible.[1][6]

  • Pre-Use: Before handling, ensure all containers are properly labeled. Use non-sparking tools and ground containers during transfers to prevent static discharge.[10]

  • Manipulation: Perform all manipulations of the chemical, including weighing and preparing solutions, within the fume hood to contain any vapors or dust.[11]

  • Post-Use: Securely close all containers after use.[9] Decontaminate the work area by wiping it down with an appropriate solvent, followed by soap and water.

Protocol 3: Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists or if a large area is exposed.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][10] Symptoms may be delayed.[7]

  • Spill: For a small spill, absorb the material with an inert, dry material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[7] For large spills, evacuate the area and contact your institution's emergency response team. Ensure the area is well-ventilated during cleanup.[10]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Contaminated PPE: All single-use PPE, such as gloves, must be disposed of as hazardous waste. Place items in a clearly labeled, sealed container.[6][8] Reusable items like lab coats must be professionally laundered or decontaminated according to institutional protocols.

  • Chemical Waste: Unused 2-(4-Chloro-3-methylphenyl)acetonitrile and any solutions containing it must be collected in a designated, labeled hazardous waste container.[7] Do not dispose of this chemical down the drain.[11] All waste disposal must adhere to local, regional, and national regulations.[7]

By implementing this comprehensive safety framework, researchers can confidently handle 2-(4-Chloro-3-methylphenyl)acetonitrile while ensuring the highest standards of personal and environmental protection.

References

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Acetonitrile - SAFETY DATA SHEET. LobaChemie. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. LSU Health Shreveport. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Acetonitrile. Centers for Disease Control and Prevention. [Link]

  • Acetonitrile - Incident management. GOV.UK. [Link]

  • SAFETY DATA SHEET - Acetonitrile. Science Interactive. [Link]

  • Acetonitrile - Workplace exposure standards. WorkSafe New Zealand. [Link]

  • Safety Data Sheet: Acetonitrile. Carl ROTH. [Link]

  • Toxicological Review of Acetonitrile (CAS No. 75-05-8). U.S. Environmental Protection Agency. [Link]

  • Acetonitrile - IDLH. Centers for Disease Control and Prevention. [Link]

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